2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid
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Overview
Description
2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, in the presence of a catalyst like aluminum chloride.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction Pathways: Modulating intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methylpropoxy)phenyl]acetic acid
- 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid
Uniqueness
2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a 2-methylpropoxy group provides distinct steric and electronic properties compared to similar compounds.
Properties
CAS No. |
51028-86-5 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-16-12-5-10(3)4-11(6-12)7-13(14)15/h4-6,9H,7-8H2,1-3H3,(H,14,15) |
InChI Key |
HMFYDQKPYBXSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)C)CC(=O)O |
Origin of Product |
United States |
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